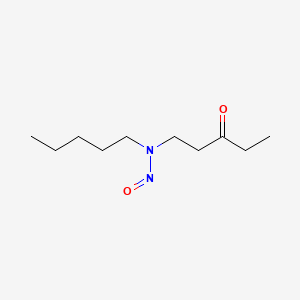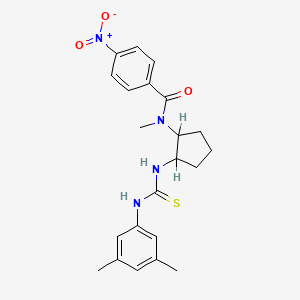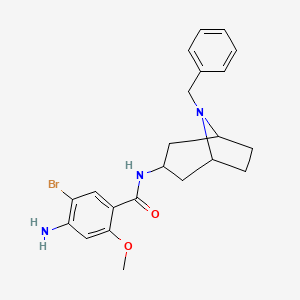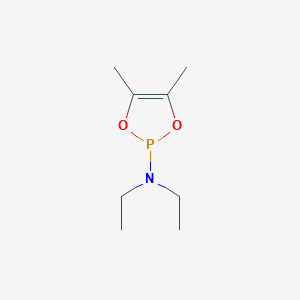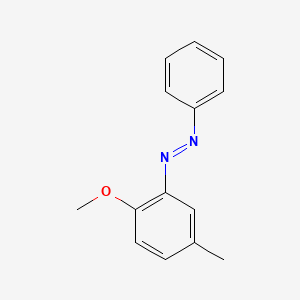
2-Methoxy-5-methylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylazobenzene is an organic compound with the molecular formula C14H14N2O. It is a derivative of azobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylazobenzene can be synthesized through the diazotization of 2-methoxy-5-methylaniline followed by coupling with phenol. The reaction typically involves the following steps:
Diazotization: 2-Methoxy-5-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: 2-Methoxy-5-methylaniline, sodium nitrite, hydrochloric acid, and phenol.
Conditions: Controlled temperature and pH to facilitate the diazotization and coupling reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group (-N=N-) can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Methoxy-5-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in the study of photoresponsive materials and molecular switches.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacture of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoresponsive behavior makes it useful in applications such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular geometry and electronic distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with no substituents on the benzene ring.
4-Methoxyazobenzene: Similar structure but with a methoxy group at the para position.
4-Methylazobenzene: Similar structure but with a methyl group at the para position.
Uniqueness
2-Methoxy-5-methylazobenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and photoresponsive properties. The combination of these substituents enhances its stability and makes it suitable for specific applications in dyes, pigments, and photoresponsive materials.
Propriétés
Numéro CAS |
77046-80-1 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2-methoxy-5-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-14(17-2)13(10-11)16-15-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clé InChI |
IFZIYCJUBAEHNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
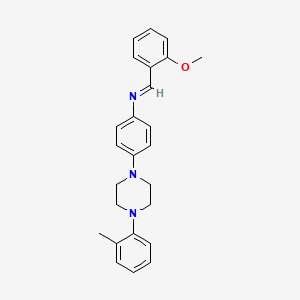

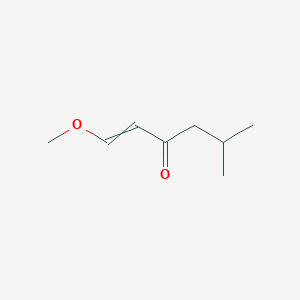
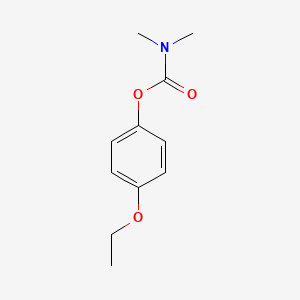
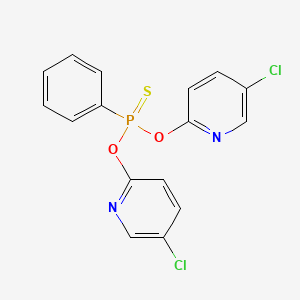
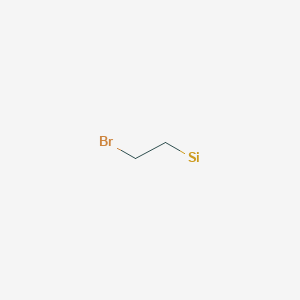
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
